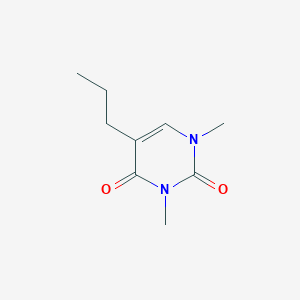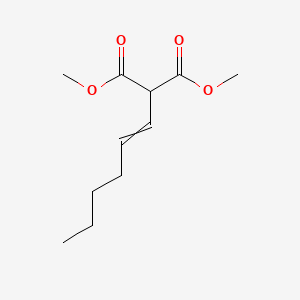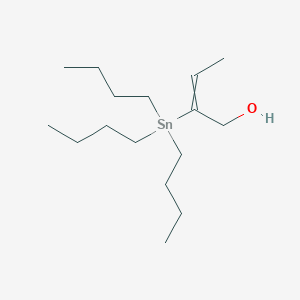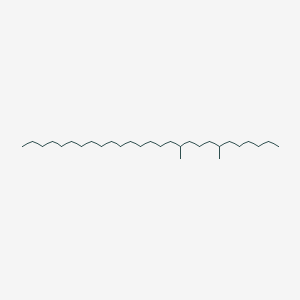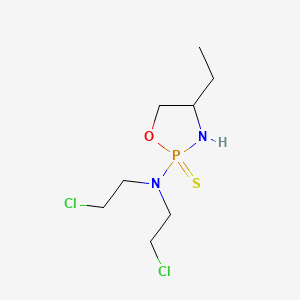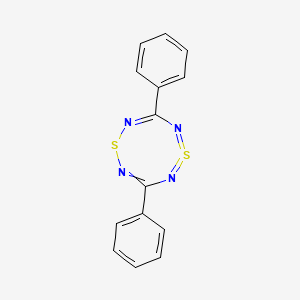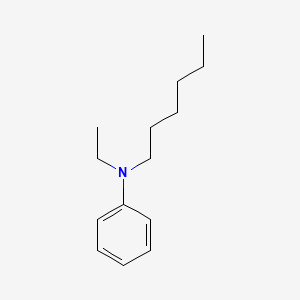
N-Ethyl-N-hexylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-hexylaniline is an organic compound with the molecular formula C14H23N It belongs to the class of secondary amines, characterized by the presence of an ethyl group and a hexyl group attached to the nitrogen atom of an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-hexylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with ethyl and hexyl halides. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitrobenzene derivatives, followed by alkylation. This process can be optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-hexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted anilines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Ethyl-N-hexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of amines with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-hexylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-hexylaniline
- N-Ethyl-N-butylaniline
- N-Propyl-N-hexylaniline
Uniqueness
N-Ethyl-N-hexylaniline is unique due to its specific combination of ethyl and hexyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in biological and medicinal studies.
Propriétés
Numéro CAS |
77734-49-7 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-ethyl-N-hexylaniline |
InChI |
InChI=1S/C14H23N/c1-3-5-6-10-13-15(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
Clé InChI |
XDCINBSGHHNWGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
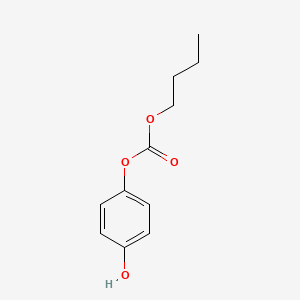
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
